molecular formula C16H13ClN2OS B14224819 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- CAS No. 540740-74-7

1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-

Cat. No.: B14224819
CAS No.: 540740-74-7
M. Wt: 316.8 g/mol
InChI Key: XGZDIGVLNBDOBP-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This particular compound has been studied for its potential therapeutic effects, especially in the context of brain-type glycogen phosphorylase inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The specific conditions for the industrial production of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- would depend on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acids, while reduction might yield indole-2-carboxamides with different substituents .

Scientific Research Applications

1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- involves the inhibition of brain-type glycogen phosphorylase. This enzyme plays a crucial role in glycogen metabolism. By inhibiting this enzyme, the compound can regulate glucose metabolism, reduce cellular apoptosis, and protect against hypoxic-ischemic brain injury . The molecular targets include the active site of glycogen phosphorylase, and the pathways involved include glycolysis and oxidative phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit brain-type glycogen phosphorylase and cross the blood-brain barrier makes it particularly valuable for neurological research .

Properties

CAS No.

540740-74-7

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

5-chloro-3-(2-methylphenyl)sulfanyl-1H-indole-2-carboxamide

InChI

InChI=1S/C16H13ClN2OS/c1-9-4-2-3-5-13(9)21-15-11-8-10(17)6-7-12(11)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20)

InChI Key

XGZDIGVLNBDOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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